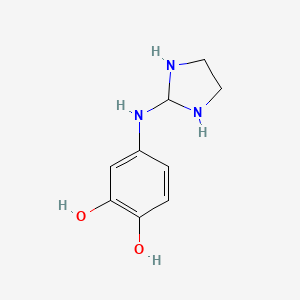

4-(Imidazolidin-2-ylamino)benzene-1,2-diol

Beschreibung

4-(Imidazolidin-2-ylamino)benzene-1,2-diol is a catechol derivative featuring a benzene-1,2-diol core substituted with an imidazolidine-2-ylamino group. The benzene-1,2-diol moiety is critical for hydrogen bonding and redox activity, while the imidazolidine group may enhance solubility, stability, or receptor-binding affinity compared to other derivatives .

Eigenschaften

CAS-Nummer |

88806-81-9 |

|---|---|

Molekularformel |

C9H13N3O2 |

Molekulargewicht |

195.22 g/mol |

IUPAC-Name |

4-(imidazolidin-2-ylamino)benzene-1,2-diol |

InChI |

InChI=1S/C9H13N3O2/c13-7-2-1-6(5-8(7)14)12-9-10-3-4-11-9/h1-2,5,9-14H,3-4H2 |

InChI-Schlüssel |

KBXAYTYXYCRLRT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(N1)NC2=CC(=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazolidin-2-ylamino)benzene-1,2-diol typically involves the reaction of 2,3-dihydroxybenzaldehyde with imidazolidine derivatives under specific conditions. One common method involves the use of a strong dehydrating agent such as polyphosphoric acid (PPA) to facilitate the cyclization and formation of the imidazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Imidazolidin-2-ylamino)benzene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(Imidazolidin-2-ylamino)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(Imidazolidin-2-ylamino)benzene-1,2-diol involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Alkoxyethyl-Substituted Derivatives

Examples : 4-(2-Methoxyethyl)benzene-1,2-diol (4a), 4-(2-Ethoxyethyl)benzene-1,2-diol (4b), etc.

- Substituents : Alkoxyethyl chains (methoxy to octyloxy).

- Physical Properties :

- Liquid or solid states depending on chain length (e.g., 4a: liquid; 4c: white solid).

- High yields (83–98%) in synthesis.

- HRMS data confirm molecular weights (e.g., 4a: 168.079247; 4f: 266.188001).

- Applications: Potential in drug development due to tunable hydrophobicity and stability .

Comparison :

Aza-Resveratrol Analogs

Examples: (E)-4-(1-(p-Tolylimino)ethyl)benzene-1,2-diol (18a), (E)-4-(1-(4-hydroxyphenylimino)ethyl)benzene-1,2-diol (18b)

- Substituents: Iminoethyl groups with aromatic or phenolic moieties.

- Biological Activity: Potent binding to estrogen receptor alpha via hydrogen bonding and hydrophobic interactions.

Comparison :

Fluorescent trans-Stilbenoids

Examples : (E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (1), (E)-4-(2-(Pyren-2-yl)vinyl)benzene-1,2-diol (5)

Comparison :

Imidazole-Containing Derivatives

Example : 4-{3-[4-(3,4-Dihydroxyphenyl)-1H-imidazol-1-yl]propyl}benzene-1,2-diol (5)

- Substituents : Imidazole-propyl group.

- Synthesis : 29% yield via palladium-catalyzed coupling.

- Applications: Potential in targeting oxidative stress pathways due to catechol-imidazole synergy .

Comparison :

- The imidazolidine group (saturated) in the target compound may confer greater metabolic stability than the unsaturated imidazole analog.

Neurotransmitter Derivatives

Example: Epinephrine (4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol)

Comparison :

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Accessibility : Alkoxyethyl derivatives (e.g., 4a–4f) are synthesized with high yields (>80%), suggesting feasible routes for the target compound .

- Biological Interactions : Aza-resveratrol analogs highlight the importance of hydrogen bonding for receptor binding, a feature the imidazolidine group may enhance .

- Thermodynamic Stability : Saturated imidazolidine may reduce oxidation susceptibility compared to catecholamines like dopamine or epinephrine .

Biologische Aktivität

4-(Imidazolidin-2-ylamino)benzene-1,2-diol, also known as a derivative of imidazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an imidazolidin moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Recent studies have highlighted the compound's antibacterial properties against various pathogens. The following sections detail its activity against specific bacteria, mechanisms involved, and comparative efficacy with other known antibacterial agents.

Antibacterial Activity

Research indicates that 4-(Imidazolidin-2-ylamino)benzene-1,2-diol exhibits significant antibacterial activity against several bacterial strains. A study conducted by researchers demonstrated minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L against pathogens such as Xanthomonas oryzae and Pectobacterium carotovorum .

Table 1: Antibacterial Efficacy of 4-(Imidazolidin-2-ylamino)benzene-1,2-diol

| Bacterial Strain | MIC (μmol/L) | Inhibition Rate (%) at 500 μmol/L |

|---|---|---|

| Xanthomonas oryzae | 333.75 | >94 |

| Pectobacterium carotovorum | 1335 | >94 |

| Xanthomonas fragariae | 500 | >94 |

The antibacterial mechanism of 4-(Imidazolidin-2-ylamino)benzene-1,2-diol involves disrupting bacterial cell membrane integrity. Studies have shown that treatment with this compound increases cell membrane permeability and damages the membrane structure, leading to cell lysis . Additionally, it inhibits biofilm formation in bacteria, which is crucial for their pathogenicity.

Figure 1: Effect of 4-(Imidazolidin-2-ylamino)benzene-1,2-diol on Biofilm Formation

Biofilm Formation

Case Studies and Research Findings

A series of experiments were conducted to evaluate the in vivo effects of 4-(Imidazolidin-2-ylamino)benzene-1,2-diol on rice bacterial leaf blight caused by Xanthomonas oryzae. The compound demonstrated a protective efficacy of up to 72.73% at a concentration of 1335 μmol/L compared to a positive control (kasugamycin), which showed only 53.03% efficacy .

Comparative Studies

In comparison with other compounds in the imidazolidine class, such as derivatives of thioxo-imidazolidin-4-one, 4-(Imidazolidin-2-ylamino)benzene-1,2-diol has shown promising results in terms of broader antibacterial spectrum and potency . Table 2 summarizes various imidazolidine derivatives and their biological activities.

Table 2: Comparison of Biological Activities of Imidazolidine Derivatives

| Compound Name | Activity Type | MIC (μmol/L) |

|---|---|---|

| 4-(Imidazolidin-2-ylamino)benzene-1,2-diol | Antibacterial | 333.75 - 1335 |

| Thioxo-imidazolidin-4-one derivatives | Antibacterial/Antifungal | Varies |

| Other Imidazolidine derivatives | Anticancer | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.